molecular formula C12H23AgO2 B1144333 Silver laurate CAS No. 18268-45-6

Silver laurate

Cat. No.: B1144333
CAS No.: 18268-45-6
M. Wt: 307.18
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Preparation Methods

Synthetic Routes and Reaction Conditions: Silver laurate is typically synthesized by reacting lauric acid with silver nitrate in a controlled environment . The reaction involves the formation of this compound precipitate, which is then filtered and purified. The reaction can be represented as: [ \text{C11H23COOH} + \text{AgNO3} \rightarrow \text{AgC11H23COO} + \text{HNO3} ]

Industrial Production Methods: In industrial settings, this compound can be produced using a similar method but on a larger scale. The reactants are mixed in large reactors, and the product is collected through filtration and drying processes . Protective agents like polyvinylpyrrolidone (PVP) may be used to stabilize the product during synthesis .

Chemical Reactions Analysis

Types of Reactions: Silver laurate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Antimicrobial Properties

Silver laurate exhibits significant antimicrobial activity against a range of bacteria and fungi. The mechanism of action primarily involves the release of silver ions, which disrupt cellular functions in microbes, leading to increased permeability and eventual cell death. This property makes this compound a candidate for medical applications, particularly in wound healing and antiseptics.

Case Studies:

  • Wound Healing Applications: Research has indicated that this compound can promote cell proliferation and reduce infection rates in wounds. In a study involving infected wounds, the application of this compound resulted in faster healing times compared to control groups without treatment.
  • Food Preservation: The antimicrobial properties of this compound have also been explored in food preservation, where it can inhibit microbial growth, thereby extending shelf life.

Catalytic Applications

This compound has been investigated for its role as a catalyst in various chemical reactions. Its unique structure allows it to bind to reactants effectively, facilitating their conversion into products.

Synthesis Methods:

The synthesis of this compound typically involves the reaction of silver nitrate with lauric acid. The following table summarizes different synthesis methods:

MethodDescriptionYield
Aqueous ReactionMixing silver nitrate with lauric acid in water at elevated temperatures91%
Ethanol ReactionDissolving this compound in ethanol and adding ascorbic acid at 50°CStable dispersion observed
Methanol ReactionSimilar to ethanol but using methanol; results vary based on conditionsAggregation noted

Nanotechnology Applications

This compound's well-defined structure makes it valuable for research in nanotechnology. It serves as a precursor for synthesizing silver nanoparticles (AgNPs), which have broad applications in biomedicine, including drug delivery systems and biosensors.

Research Insights:

  • Nanoparticle Synthesis: this compound can be utilized to produce stable colloidal solutions of silver nanoparticles through various methods involving solvents like ethanol and methanol . These nanoparticles are known for their enhanced antimicrobial properties compared to bulk silver.
  • Biomedical Applications: Studies have shown that AgNPs derived from this compound can be effective in anticancer therapies and enhancing the immunogenicity of vaccines .

Thermodynamic Properties

The thermodynamic behavior of this compound has been studied to understand its stability and solubility under different conditions. A calorimetric study measured the heat of precipitation over a temperature range from 14 to 45°C, providing insights into its thermodynamic properties .

Biological Activity

Silver laurate, a silver salt of lauric acid (C₁₂H₂₃AgO₂), has garnered significant attention in various fields, particularly due to its biological activity . This compound exhibits notable antimicrobial properties, making it a candidate for applications in medicine, food preservation, and materials science. This article will explore the biological activity of this compound, including its mechanisms of action, biochemical properties, and relevant research findings.

This compound's biological activity primarily arises from the release of silver ions (Ag⁺) upon dissolution. These ions interact with microbial cells through several mechanisms:

  • Cell Membrane Disruption : Silver ions can adhere to and penetrate microbial cell walls, leading to structural damage and eventual cell death.
  • Oxidative Stress Induction : The presence of silver ions in cells increases the production of reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids.
  • Enzyme Inhibition : Silver ions bind to thiol groups in enzymes and proteins, disrupting their normal function and inhibiting microbial growth.

The biochemical properties of this compound contribute significantly to its biological activity:

  • Antimicrobial Efficacy : Studies indicate that this compound is effective against various bacteria, including antibiotic-resistant strains. Its antimicrobial action is attributed to the sustained release of silver ions that disrupt cellular functions.
  • Cellular Effects : this compound influences cellular processes by altering gene expression and metabolic pathways. Prolonged exposure can lead to cumulative cellular damage and apoptosis.

Antimicrobial Activity

Research has demonstrated the efficacy of this compound against a range of pathogens. A study conducted by BenchChem highlighted its effectiveness against both Gram-positive and Gram-negative bacteria. The compound showed particularly strong activity against Staphylococcus aureus and Escherichia coli.

Case Studies

  • Wound Healing Applications : A study published in PubChem indicated that this compound promotes cell proliferation while reducing infection rates in wound healing applications. Its antimicrobial properties help prevent infections in wounds, making it a valuable candidate for topical formulations .
  • Nanotechnology Applications : this compound has been explored as a precursor for synthesizing silver nanoparticles. Its unique structure allows it to bind reactants effectively, facilitating chemical reactions that yield nanoparticles with distinct properties .

Comparison with Similar Compounds

To understand the unique properties of this compound, it's useful to compare it with other related compounds:

CompoundAntimicrobial ActivityUnique Properties
Silver PalmitateModerateSimilar mechanism but different fatty acid chain
Lauric AcidModerateKnown for its natural antimicrobial properties
Silver NitrateHighMore soluble than this compound but less stable

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing silver laurate, and how can purity be ensured?

this compound is typically synthesized via precipitation reactions between silver nitrate and sodium laurate under controlled conditions. Key steps include stoichiometric mixing, pH adjustment (e.g., using NaOH), and vacuum drying . Purity is verified through techniques like X-ray diffraction (XRD) for crystallinity, Fourier-transform infrared spectroscopy (FTIR) for functional groups, and elemental analysis for Ag content. Reproducibility requires strict control of reaction temperature, solvent purity, and agitation rates .

Q. What challenges exist in achieving higher silver content in this compound formulations?

this compound’s solubility in organic solvents limits its maximum Ag content to 0.26% (w/w) due to the low dissociation of fatty acid salts . Comparative studies with silver palmitate (0.07% Ag) highlight the trade-off between alkyl chain length and solubility. Researchers often explore co-solvents or nano-formulations to enhance dispersion without compromising stability.

Q. What characterization techniques are essential for analyzing this compound’s physicochemical properties?

Critical techniques include:

  • Surface area analysis : BET measurements (7.1–7.6 m²/g) to assess nanoparticle aggregation .
  • Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition thresholds.
  • Morphology : Scanning electron microscopy (SEM) for particle size distribution.
  • Spectroscopy : UV-Vis and X-ray photoelectron spectroscopy (XPS) to monitor Ag oxidation states .

Q. How can researchers ensure reproducibility in this compound synthesis?

Document all variables: precursor concentrations, reaction time, temperature, and drying protocols. Use internal standards (e.g., reference materials) for instrumental calibration. Publish detailed protocols in supplementary materials, adhering to journal guidelines for experimental transparency .

Q. What analytical methods are used to quantify silver release from this compound matrices?

Inductively coupled plasma mass spectrometry (ICP-MS) and atomic absorption spectroscopy (AAS) are standard for Ag quantification. Calibration curves must account for matrix effects (e.g., polymer composites). For real-time monitoring, in situ UV-Vis spectroscopy tracks Ag⁺ ion release kinetics .

Advanced Research Questions

Q. How can experimental designs address contradictory data on this compound’s antimicrobial efficacy?

Contradictions often arise from variations in microbial strains, nanoparticle size, and environmental pH. Use factorial design experiments to isolate variables. For example, test Ag laurate against Gram-positive vs. Gram-negative bacteria under standardized ISO 20776-1 conditions. Statistical models (ANOVA, regression) identify significant factors affecting efficacy .

Q. What frameworks guide hypothesis-driven research on this compound’s mechanisms of action?

Apply the PICOT framework :

  • Population : Target organisms (e.g., S. aureus).
  • Intervention : Ag laurate concentration/delivery method.
  • Comparison : Benchmarks (e.g., AgNO₃, other Ag salts).
  • Outcome : Minimum inhibitory concentration (MIC).
  • Time : Exposure duration (e.g., 24-hour viability assays) .

Q. How can researchers model this compound’s surface interactions with biological membranes?

Computational tools like molecular dynamics (MD) simulate ligand-receptor binding. Experimentally, surface plasmon resonance (SPR) quantifies adsorption kinetics. Combine with XPS to correlate surface chemistry (e.g., carboxylate-Ag bonding) with bioactivity .

Q. What statistical approaches are optimal for analyzing dose-response data in this compound studies?

Use nonlinear regression (e.g., Hill equation) for MIC curves. For cytotoxicity data, Kaplan-Meier survival analysis or Cox proportional hazards models assess time-dependent effects. Report confidence intervals and p-values with corrections for multiple comparisons .

Q. How can long-term stability studies for this compound composites be structured?

Accelerated aging protocols (e.g., 40°C/75% RH for 6 months) predict shelf life. Monitor Ag oxidation via XPS and crystallinity via XRD. Compare with real-time stability data using Arrhenius kinetics to extrapolate degradation rates. Include controls for light/oxygen exposure .

Properties

IUPAC Name

silver;dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2.Ag/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2-11H2,1H3,(H,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNMYRUHURLPFQW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)[O-].[Ag+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23AgO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18268-45-6
Record name Silver laurate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWM4CQP22U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

1.9 g of sodium hydroxide was dissolved in 100 ml of water, to which 12 g of lauric acid in 100 ml of toluene was added and the mixture was emulsified (at 25° C.). Further, an aqueous solution of silver nitrate consisting of 8.5 g of silver nitrate and 50 ml of water was added to the above emulsion to result in a separation into a silver laurate-containing toluene phase and an aqueous phase. After removal of the aqueous phase, the toluene phase was dispersed in 200 ml of methanol, and silver laurate was collected by centrifuging. 12 g of spindle-like silver laurate crystals of about a length of about 3μ was obtained. A polymer dispersion of a silver salt was prepared by dispersing 6 g of the resulting silver laurate in 12 g of polyvinyl butyral and 70 ml of isopropyl alcohol using a mixer. The polymer dispersion of the silver salt was maintained at 50° C. with stirring, to which 0.02 g of cobalt nitrate was added, followed by stirring for 20 minutes. 0.15 g of N-bromosuccinimide (silver halide-forming component) was then added, and further the resultant mixture was stirred for 90 minutes. After chillsetting at a temperature of 30° C., a heat developable light-sensitive coating solution using the composition containing the components set forth, with the components being added in the order listed every 5 minutes to the dispersion with stirring, was prepared.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8.5 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

1.9 g of sodium hydroxide was dissolved in 200 ml of water. To this solution, a solution produced by dissolving 12 g of lauric acid in 100 ml of toluene was added and the mixture was stirred with a stirrer to emulsify. To this emulsion, an aqueous solution of silver nitrate (silver nitrate: 8.5 g, water: 50 cc) was added over a 60 second period to produce silver laurate while stirring (800 rpm, 5 minutes). The precipitated silver laurate was removed and dispersed using a ball mill in 30 mg of polyvinyl butyral and 200 ml of isopropyl alcohol to produce a polymer dispersion. This was designated Solution A. 6 cc of a 1.4% methanol solution of N-bromophthalazinone was added to 50 g of the above described polymer dispersion of the silver salt and the mixture was stirred at 50° C. for 90 minutes. This was designated Solution B. To 25 g of Solution B, materials of the following Composition (I) were added to produce a heat-developable photosensitive composition. This composition was applied to a paper support (art paper) at a coverage of 0.4 g of silver per m2 of the support to produce a heat-developable Photosensitive Material (B - 1).
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

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